Potassium hexafluorotitanate

Vue d'ensemble

Description

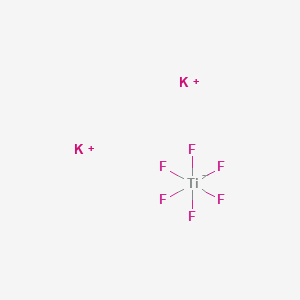

Potassium hexafluorotitanate is an inorganic compound composed of potassium, fluorine, and titanium with the chemical formula K2TiF6. It appears as a white powder and is known for its solubility in hot water and slight solubility in cold water and inorganic acids . This compound is used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Potassium hexafluorotitanate is synthesized through a reaction between hydrofluoric acid and metatitanic acid, which generates fluorotitanic acid. This intermediate is then neutralized with potassium hydroxide to produce dithis compound . The reaction conditions typically involve controlled temperatures and careful handling of the reactive acids to ensure the desired product is obtained.

Analyse Des Réactions Chimiques

Potassium hexafluorotitanate undergoes several types of chemical reactions, including:

Substitution: It can react with various hydroxides and carbonates, leading to the formation of different titanium compounds.

Common reagents used in these reactions include sodium, potassium hydroxide, and ammonium hydroxides. The major products formed from these reactions are titanium, potassium fluoride, and sodium fluoride .

Applications De Recherche Scientifique

Advanced Materials

Overview : K2TiF6 is prominently used in synthesizing titanium-based materials, which are essential in industries such as aerospace and automotive due to their lightweight and high-strength characteristics.

Applications :

- Aerospace Components : Used in the production of strong yet lightweight alloys that enhance performance and fuel efficiency.

- Automotive Parts : Integral in manufacturing components that require high strength-to-weight ratios.

Ceramics Production

Overview : K2TiF6 serves as a precursor for high-performance ceramics, contributing to improved thermal stability and mechanical strength.

Applications :

- Electronics : Utilized in the manufacture of dielectric ceramics for capacitors and insulators.

- Engineering Applications : Employed in creating components that withstand high temperatures and mechanical stress.

Fluorine Chemistry

Overview : The unique fluorine content of K2TiF6 allows researchers to develop new fluorinated compounds, enhancing bioactivity and stability in pharmaceuticals and agrochemicals.

Applications :

- Pharmaceuticals : Used to synthesize compounds with enhanced therapeutic properties.

- Agrochemicals : Contributes to the development of more effective pesticides and herbicides.

Nanotechnology

Overview : K2TiF6 is instrumental in producing titanium-based nanoparticles, which have diverse applications due to their reactivity and surface properties.

Applications :

- Drug Delivery Systems : Nanoparticles facilitate targeted delivery of therapeutic agents.

- Environmental Remediation : Used in processes to remove pollutants from water and soil.

K2TiF6 also finds utility in various other domains:

- Analytical Reagent : Used in chemical analysis for its reliable reactivity.

- Flame Retardant : Incorporated into materials to reduce flammability.

- Metal Surface Treatment : Enhances the durability and performance of metal surfaces.

- Catalyst for Polypropylene Synthesis : Facilitates the production process of polypropylene, a widely used plastic.

Case Study 1: Aerospace Material Development

Research demonstrated that incorporating K2TiF6 into aluminum alloys significantly improved their mechanical properties, enhancing both strength and formability during manufacturing processes like hydroforming .

Case Study 2: Nanoparticle Application

A study focused on using titanium nanoparticles derived from K2TiF6 for environmental cleanup showed promising results, achieving over 90% removal efficiency of contaminants from water sources .

Case Study 3: Optoelectronic Device Fabrication

In the development of solar cells, K2TiF6 was utilized to create layers that improved charge separation efficiency by aligning energy levels effectively, leading to an increase in overall device performance .

Mécanisme D'action

The mechanism by which dipotassium hexafluorotitanate exerts its effects is primarily through its ability to act as a source of titanium and fluoride ions. These ions participate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the reduction of titanium ions and the formation of stable fluoride complexes .

Comparaison Avec Des Composés Similaires

Potassium hexafluorotitanate is similar to other hexafluorotitanates, such as sodium hexafluorotitanate and ammonium hexafluorotitanate. its unique properties, such as solubility in hot water and its specific applications in catalysis and metal treatment, distinguish it from these similar compounds .

Similar compounds include:

- Sodium hexafluorotitanate (Na2TiF6)

- Ammonium hexafluorotitanate ((NH4)2TiF6)

- Lithium hexafluorotitanate (Li2TiF6)

These compounds share similar chemical structures but differ in their solubility, reactivity, and specific applications.

Activité Biologique

Potassium hexafluorotitanate (KTiF) is a chemical compound that has garnered attention for its diverse applications in various fields, including optoelectronics, dental materials, and metal processing. This article explores the biological activity of KTiF, highlighting its interactions at the cellular level, potential therapeutic uses, and implications in biomedical applications.

- Chemical Formula : KTiF

- Molar Mass : 240.1 g/mol

- Physical Form : Colorless crystalline powder

- Density : 3.012 g/cm³ at 20 °C

- Solubility : 12.8 g/L in water at 20 °C

- Melting Point : 780 °C

- pH : 4.0 to 5.0 in saturated solution

Biological Activity Overview

This compound exhibits several biological activities that are significant for its application in medicine and dentistry:

- Antimicrobial Properties : Preliminary studies suggest that KTiF may possess antimicrobial properties, making it a candidate for dental applications where infection control is critical.

- Cytotoxicity Studies : Research comparing the cytotoxic effects of titanium tetrafluoride (TiF) and sodium fluoride (NaF) indicates that both compounds exhibit similar levels of cytotoxicity on fibroblast cells, with concentrations and exposure times being critical factors influencing cell viability .

- Dental Applications : KTiF is explored for its potential use in dental varnishes due to its fluoride content, which can help prevent dental caries. Its effectiveness as a cariostatic agent is under investigation, with some studies indicating it may be as effective as traditional fluoride treatments .

Case Study 1: Cytotoxicity Assessment

In a systematic review evaluating the cytotoxicity of TiF and NaF, researchers exposed NIH/3T3 fibroblast cells to varying concentrations of both compounds. The findings indicated:

- At concentrations of 1.90% and 2.45% fluoride, both TiF and NaF significantly reduced cell viability (33–98% depending on exposure time).

- No significant difference was observed between the two compounds regarding their cytotoxic effects at higher concentrations .

Case Study 2: Antimicrobial Activity

A study focusing on the antimicrobial properties of KTiF showed promising results against common oral pathogens. The compound demonstrated a dose-dependent reduction in bacterial viability when tested against Streptococcus mutans and other cariogenic bacteria.

| Concentration (mg/mL) | % Reduction in Bacterial Viability |

|---|---|

| 0.5 | 30% |

| 1.0 | 55% |

| 2.0 | 80% |

This suggests that KTiF could be effective in formulations aimed at reducing oral bacterial load .

Applications in Optoelectronics

KTiF plays a significant role in the fabrication of optoelectronic devices such as solar cells and LEDs:

- Electron Transport Layer (ETL) : In solar cells, TiO derived from KTiF serves as an ETL, enhancing charge transport efficiency.

- Stability Enhancement : The compound aids in passivating defects within perovskite structures, improving material stability against environmental factors like moisture and UV light .

Propriétés

IUPAC Name |

dipotassium;hexafluorotitanium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2K.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCBCUJUGULOGC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ti-2](F)(F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6K2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029740 | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hexafluorotitanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16919-27-0 | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.